molecular formula C12H13NO5 B2444174 (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid CAS No. 468747-44-6

(Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid

Cat. No.: B2444174
CAS No.: 468747-44-6
M. Wt: 251.238
InChI Key: OQWBUKRQHAVFLC-AATRIKPKSA-N
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Description

(Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an amino group, which is further connected to a butenoic acid moiety

Properties

IUPAC Name

(Z)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-9-4-3-8(7-10(9)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBUKRQHAVFLC-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid typically involves the condensation of 3,4-dimethoxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the butenoic acid moiety can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound is being investigated for its potential therapeutic applications due to its unique structural properties. Researchers are particularly interested in its efficacy against various diseases.

Key Findings :

  • Anticancer Activity : Studies have indicated that compounds similar to (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth in preclinical models .
  • Mechanism of Action : The compound may act by modulating specific signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in oncology .

Biochemical Research

Overview : In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Applications :

  • Enzyme Inhibition Studies : It has been used to assess the inhibitory effects on various enzymes, providing insights into metabolic regulation .
  • Metabolic Pathway Analysis : Researchers utilize this compound to trace metabolic pathways and understand the biochemical processes underlying various diseases .

Material Science

Overview : The compound is being explored for its potential in developing novel materials.

Applications :

  • Polymer Development : Its unique chemical structure allows for the creation of advanced polymers with enhanced mechanical properties and thermal stability .
  • Coatings and Composites : Investigations are ongoing into its use in coatings that offer improved durability and resistance to environmental degradation .

Agricultural Chemistry

Overview : In agricultural chemistry, this compound is being evaluated for its potential use in agrochemicals.

Applications :

  • Pesticide Formulation : The compound's specificity could lead to the development of targeted pesticides that minimize environmental impact while maximizing efficacy against pests .
  • Herbicides Development : Research is also focused on formulating herbicides that can selectively inhibit weed growth without harming crops .

Analytical Chemistry

Overview : This compound plays a significant role in analytical chemistry.

Applications :

  • Chromatography Techniques : It is utilized in various chromatographic methods to separate and identify compounds within complex mixtures, enhancing the accuracy of analytical results .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Pharmaceutical DevelopmentAnticancer agents, therapeutic agentsPotential for high efficacy
Biochemical ResearchEnzyme inhibition studies, metabolic pathway analysisInsights into disease mechanisms
Material SciencePolymer development, coatingsEnhanced mechanical properties
Agricultural ChemistryPesticide formulation, herbicidesTargeted action with reduced environmental impact
Analytical ChemistryChromatography techniquesImproved accuracy in compound identification

Case Studies

  • Anticancer Research Study (2023) : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in murine models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing healthy cells .
  • Enzyme Interaction Study (2022) : A biochemical study explored the interaction between this compound and specific kinases involved in cell signaling pathways. Results indicated that it effectively inhibited kinase activity, suggesting potential applications in drug design targeting these enzymes .
  • Material Development Research (2024) : Researchers developed a new polymer blend incorporating this compound that exhibited superior thermal stability compared to traditional materials used in coatings. This advancement could lead to more durable products for industrial applications .

Mechanism of Action

The mechanism of action of (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and altering the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with a similar phenyl group but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another related compound with a different acid moiety.

    3,4-Dimethoxycinnamic acid: A structurally similar compound with a cinnamic acid moiety.

Uniqueness: What sets (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

(Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid, also known by its CAS number 106724-63-4, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₃N₁O₅
  • Molecular Weight : 251.24 g/mol
  • IUPAC Name : (Z)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid

The compound features a unique structural configuration that contributes to its biological activity, particularly in the context of enzyme interactions and metabolic pathways.

1. Pharmaceutical Applications

This compound has been explored for various therapeutic potentials:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a sulforhodamine B assay demonstrated that certain analogs showed potent inhibition of human prostate cancer cell lines at low micromolar concentrations .
  • Antiviral Properties : The compound has been evaluated for antiviral activity against various viruses. Notably, structure-activity relationship studies suggest that modifications to the compound can enhance its potency against flaviviruses like Zika and dengue .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, thereby modulating their activity. This interaction is crucial for understanding its role in biochemical research .
  • Cell Proliferation Modulation : Research indicates that the compound can induce apoptosis in cancer cells by modulating receptor expression related to cell survival pathways .

Table 1: Summary of Biological Activities

Activity Type Findings References
AntitumorSignificant inhibition of prostate cancer cells (GI50 values in micromolar range)
AntiviralPotent activity against Zika and dengue viruses; structure modifications enhance efficacy
Enzyme InteractionInhibitory effects on specific metabolic enzymes; implications for drug design

Case Study: Antitumor Effects

In a study evaluating the antitumor effects of various derivatives of this compound, researchers observed that certain compounds exhibited enhanced cytotoxicity against human PC3 prostate cancer cells. The study utilized the sulforhodamine B assay to quantify cell viability and established a correlation between structural modifications and increased antitumor efficacy .

Case Study: Antiviral Activity

A phenotypic screening identified several derivatives with notable antiviral properties against Zika virus. The study highlighted how specific substitutions on the aniline nitrogen improved the antiviral potency of the compounds, showcasing their potential as lead compounds for further development .

Q & A

Q. What synthetic routes are reported for (Z)-4-(3,4-dimethoxyphenylamino)-4-oxobut-2-enoic acid and its analogs?

The compound can be synthesized via condensation of substituted anilines with maleic anhydride. For example, structurally similar analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid were prepared by reacting p-toluidine with maleic anhydride in a 1:1 molar ratio, yielding 93–97% product . Procedure A (6 mmol scale) is commonly used, producing yellow or pale pink solids with melting points between 157–192°C . Key steps include refluxing in aprotic solvents (e.g., THF) and purification via recrystallization.

Q. How is the structural identity of this compound confirmed experimentally?

Structural validation relies on spectroscopic and physical methods:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹), conjugated C=C (~1630 cm⁻¹), and NH (~3300 cm⁻¹) groups .
  • ¹H NMR : Specific chemical shifts include δ 6.8–7.4 ppm (aromatic protons), δ 6.2–6.8 ppm (C=CH protons, J = 12–14 Hz for Z-configuration), and δ 10.5–12.0 ppm (carboxylic acid proton) .
  • Melting point : Ranges from 157–192°C, consistent with similar maleic acid monoamides .

Q. What is the solubility profile of this compound, and how does it influence analytical methods?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and mixtures like acetone:isopropanol (4:3 v/v). Optimal solvent ratios are critical for potentiometric titration, as dielectric constants affect measurement accuracy. For example, a 4:3 isopropanol:acetone mixture minimizes confidence intervals (mass fraction: 94.23 ± 0.69%) compared to 1:1 ratios .

Advanced Research Questions

Q. What advanced quantitative methods are recommended for purity analysis?

Potentiometric titration using KOH in alcoholic solvents is preferred. Key parameters:

  • Solvent system : Isopropanol:acetone (4:3 v/v) reduces measurement variability .
  • Electrodes : Glass and Ag/AgCl electrodes ensure stable pH detection .
  • Detection limit : 0.002 mol/dm³, validated via GOST R 8.736-2011 metrological standards .
  • Data interpretation : Confidence intervals are calculated using six replicate titrations to ensure reproducibility .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Substituents influence DNA binding and cytotoxicity. For example:

  • Electron-withdrawing groups (e.g., -F in (Z)-4-(4-fluorophenylamino) analogs) enhance DNA intercalation, as shown in cyclic voltammetry studies .
  • Methoxy groups (as in the target compound) may improve solubility and bioavailability, critical for anticancer applications. A derivative with a pyrazole moiety demonstrated reduced thymidylate synthase activity (IC₅₀: ~5 µM) and synergized with chemotherapeutics .

Q. How can contradictions in reported solubility or synthetic yields be resolved?

Discrepancies often arise from solvent choice or crystallization conditions. For example:

  • Yield variations : Lower yields (e.g., 91%) in 1:1 solvent ratios vs. 94% in 4:3 mixtures highlight the need for optimized dielectric environments .
  • Solubility conflicts : Use Hansen solubility parameters to select solvents with matching polarity and hydrogen-bonding capacity .

Methodological Tables

Q. Table 1. Solvent Systems for Potentiometric Titration

Solvent Ratio (Isopropanol:Acetone)Mass Fraction (%)Confidence Interval (±%)
1:191.01.2
4:394.230.69
Source:

Q. Table 2. Key Spectroscopic Data

Functional GroupIR Absorption (cm⁻¹)¹H NMR Chemical Shift (δ, ppm)
C=O (amide)1680–1700-
C=C (conjugated)1620–16406.2–6.8 (d, J = 12–14 Hz)
NH (amide)3250–330010.0–10.5 (s)
Source:

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